2-Bromo-4-methylpentanoic acid 2-Bromo-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 42990-24-9
VCID: VC7804866
InChI: InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
SMILES: CC(C)CC(C(=O)O)Br
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

2-Bromo-4-methylpentanoic acid

CAS No.: 42990-24-9

Cat. No.: VC7804866

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-methylpentanoic acid - 42990-24-9

Specification

CAS No. 42990-24-9
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name 2-bromo-4-methylpentanoic acid
Standard InChI InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Standard InChI Key NNFDHJQLIFECSR-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)Br
Canonical SMILES CC(C)CC(C(=O)O)Br

Introduction

PropertyValue
IUPAC Name2-Bromo-4-methylpentanoic acid
CAS Number28659-87-2 (R-enantiomer)
Molecular FormulaC6H11BrO2\text{C}_6\text{H}_{11}\text{BrO}_2
Molecular Weight195.05 g/mol
Density1.432 g/cm³
Boiling Point240.5°C (at 760 mmHg)
Melting PointNot well-documented
SolubilityPartially soluble in polar solvents

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2-bromo-4-methylpentanoic acid typically involves the bromination of 4-methylpentanoic acid. A common method employs phosphorus tribromide (PBr3\text{PBr}_3) as a catalyst, where bromine (Br2\text{Br}_2) is introduced to the α-carbon of the carboxylic acid. The reaction proceeds under anhydrous conditions to minimize hydrolysis side reactions.

4-Methylpentanoic acid+Br2PBr32-Bromo-4-methylpentanoic acid+HBr\text{4-Methylpentanoic acid} + \text{Br}_2 \xrightarrow{\text{PBr}_3} \text{2-Bromo-4-methylpentanoic acid} + \text{HBr}

Key considerations include temperature control (0–5°C) to prevent racemization and the use of inert atmospheres to avoid oxidation.

Industrial Production

Industrial-scale production leverages continuous flow reactors to enhance yield and purity. These systems optimize parameters such as residence time, temperature, and stoichiometric ratios. A two-step process is often employed:

  • Esterification: Conversion of 4-methylpentanoic acid to its methyl ester to protect the carboxylic group.

  • Bromination: Selective α-bromination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under UV light, followed by ester hydrolysis.

Table 2: Comparison of Synthesis Methods

ParameterLaboratory MethodIndustrial Method
CatalystPBr3\text{PBr}_3NBS\text{NBS}/UV
Temperature0–5°C25–30°C
Yield60–70%85–90%
Purity95–98%>99%

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom at the α-position acts as an excellent leaving group, enabling nucleophilic substitution (SN2) reactions. Common nucleophiles include hydroxide ions (OH\text{OH}^-), amines (NH3\text{NH}_3), and thiols (SH\text{SH}^-). For example, reaction with sodium hydroxide yields 4-methyl-2-hydroxypentanoic acid:

2-Bromo-4-methylpentanoic acid+NaOH4-Methyl-2-hydroxypentanoic acid+NaBr\text{2-Bromo-4-methylpentanoic acid} + \text{NaOH} \rightarrow \text{4-Methyl-2-hydroxypentanoic acid} + \text{NaBr}

Reduction and Oxidation

  • Reduction: Using lithium aluminum hydride (LiAlH4\text{LiAlH}_4), the carboxylic acid group is reduced to a primary alcohol, forming 2-bromo-4-methylpentanol.

  • Oxidation: Under strong oxidizing conditions (e.g., KMnO4\text{KMnO}_4), the compound can be decarboxylated to form 4-methyl-2-pentanone.

Pharmaceutical and Agrochemistry Applications

2-Bromo-4-methylpentanoic acid serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its chiral nature is critical for enantioselective drug design, particularly in targeting bacterial enzymes like LecA and LasB.

Table 3: Key Derivatives and Their Uses

DerivativeApplication
Tert-butyl estersMalonate alkylation intermediates
Thioester conjugatesPeptoid library synthesis
Diastereomeric inhibitorsBacterial virulence factor targeting

Biological Activity and Stereochemical Influence

Enantiomer-Specific Interactions

The (R)-enantiomer exhibits higher affinity for bacterial proteases compared to the (S)-form. For instance, diastereomers derived from the (R)-configuration show IC₅₀ values 10-fold lower than their counterparts in LecA inhibition assays.

Comparative Analysis with Structural Analogues

Table 4: Reactivity and Physical Properties of Analogues

CompoundMolecular FormulaBoiling Point (°C)Key Reactivity
2-Bromopropanoic acidC3H5BrO2\text{C}_3\text{H}_5\text{BrO}_2200Peptoid synthesis
Bromoacetic acidC2H3BrO2\text{C}_2\text{H}_3\text{BrO}_2208Acylation reactions
2-Bromo-4-methylpentanoic acidC6H11BrO2\text{C}_6\text{H}_{11}\text{BrO}_2240.5Enzymatic inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator